Isomucronulatol

Description

Isomucronulatol has been reported in Robinia pseudoacacia, Colutea arborescens, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRBAPDEZYMKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345153 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52250-35-8, 64474-51-7 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 - 153 °C | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure and properties of Isomucronulatol?

An In-depth Technical Guide to Isomucronulatol: Chemical Structure, Properties, and Biological Activities

Introduction

Isomucronulatol is a naturally occurring isoflavan, a class of flavonoid compounds, that has garnered scientific interest for its potential therapeutic properties.[1][2] As a phytoalexin, it is produced by various plants in response to stress and pathogens.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, and known biological activities of Isomucronulatol, with a focus on its underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

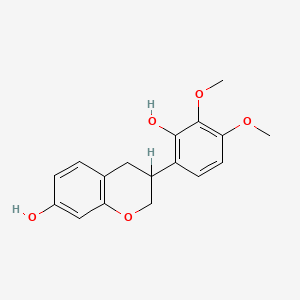

Chemical Structure and Classification

Isomucronulatol, with the IUPAC name 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is characterized by a core isoflavan structure.[4][5] This structure consists of a chroman ring system linked to a dihydroxymethoxy-substituted phenyl group at the C3 position. The molecule possesses a chiral center at the C3 position, leading to the existence of (R)- and (S)-enantiomers.[6][7] However, much of the existing research does not specify the stereochemistry, suggesting that a racemic mixture was likely used.[6]

Isomucronulatol is classified within the kingdom of organic compounds, belonging to the superclass of phenylpropanoids and polyketides, and more specifically to the class of isoflavonoids.[8]

Chemical Structure Diagram

Caption: 2D Chemical Structure of Isomucronulatol.

Physicochemical Properties

A summary of the key physicochemical properties of Isomucronulatol is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.

| Property | Value | Source |

| CAS Number | 52250-35-8 / 64474-51-7 | [4][9] |

| Molecular Formula | C₁₇H₁₈O₅ | [4][5] |

| Molecular Weight | 302.32 g/mol | [4][5] |

| Melting Point | 152-153 °C | [5][9] |

| Boiling Point (Predicted) | 426.8 ± 45.0 °C | [9] |

| Density (Predicted) | 1.279 ± 0.06 g/cm³ | [9] |

| Water Solubility (Predicted) | 0.062 g/L | [8] |

| logP (Predicted) | 2.76 - 2.88 | [8] |

| pKa (Strongest Acidic, Predicted) | 9.50 - 9.67 | [8][9] |

| Appearance | White to off-white solid | [9] |

| InChIKey | NQRBAPDEZYMKFL-UHFFFAOYSA-N | [4][5] |

| SMILES | COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | [4][5] |

Natural Sources and Isolation

Isomucronulatol is a secondary metabolite found in a variety of plant species. It was first isolated from the heartwood of Gliricidia sepium.[10] Other notable natural sources include the roots of Astragalus membranaceus, a plant widely used in traditional medicine, as well as Robinia pseudoacacia and Colutea arborescens.[2][5][11] Furthermore, Isomucronulatol has been detected in several food products, including green beans, red tea, and green tea (Camellia sinensis).[8]

The general workflow for the extraction and isolation of Isomucronulatol from plant material is outlined below.[10]

Caption: General workflow for the extraction of Isomucronulatol.

Biological Activities and Mechanisms of Action

The primary pharmacological activities attributed to Isomucronulatol and its derivatives are anti-inflammatory and anti-osteoarthritic.[1] There are also reports of its potential as an anticancer and antimicrobial agent, although some of these claims originate from commercial suppliers and require further validation through peer-reviewed research.[1][3][10]

Anti-inflammatory and Anti-osteoarthritic Effects

The most well-documented biological activity of Isomucronulatol and its glycoside, Isomucronulatol 7-O-glucoside, is the mitigation of inflammatory processes, particularly those associated with osteoarthritis.[11] Research has shown that Isomucronulatol 7-O-glucoside can counteract the effects of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), a key driver in the pathogenesis of osteoarthritis.[11] In vitro studies using human chondrosarcoma cells have demonstrated that this compound can suppress the expression of key mediators involved in cartilage degradation and inflammation in a dose-dependent manner.[11]

The primary mechanism for these anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] In response to inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Isomucronulatol 7-O-glucoside is suggested to inhibit this pathway, thereby downregulating the expression of downstream targets such as matrix metalloproteinase 13 (MMP-13), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[11]

Caption: Inhibition of the NF-κB signaling pathway by Isomucronulatol 7-O-glucoside.

Anticancer Activity

Some commercial suppliers claim that (R)-Isomucronulatol exhibits significant cytotoxic effects against various human tumor cell lines, potentially through the disruption of the cell cycle and induction of apoptosis.[1] However, it is crucial to note that these claims have not yet been substantiated by peer-reviewed scientific literature and should be considered preliminary.[1]

Experimental Protocols

To facilitate further research, this section provides a standardized protocol for assessing the cytotoxic effects of Isomucronulatol, a common preliminary step in anticancer drug discovery.

MTT Cell Viability Assay for Cytotoxicity Screening

This protocol is designed to evaluate the cytotoxic effects of Isomucronulatol on cancer cell lines.[3][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Compound Treatment: Prepare a stock solution of Isomucronulatol in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Isomucronulatol. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Rationale for Experimental Choices:

-

Cell Density: The initial cell seeding density is optimized to ensure that the cells are in the logarithmic growth phase during the experiment and that the control wells do not become over-confluent.

-

Concentration Range: A wide range of concentrations is used to establish a dose-response curve, which is essential for accurately determining the IC₅₀ value.

-

Incubation Time: A 48-hour incubation period is a standard duration for assessing the cytotoxic effects of a compound.

-

Controls: The inclusion of vehicle and positive controls is critical for validating the assay and ensuring that the observed effects are due to the test compound.

Conclusion and Future Directions

Isomucronulatol is an isoflavan with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While preliminary data suggests potential anticancer and antimicrobial activities, these require more rigorous investigation. A significant gap in the current body of research is the lack of studies differentiating the biological activities of the (R)- and (S)-enantiomers of Isomucronulatol.[6] Future research should focus on the enantioselective synthesis or chiral separation of Isomucronulatol to enable a thorough investigation of the stereospecific bioactivity of each enantiomer. Such studies will be crucial for unlocking the full therapeutic potential of this promising natural product.

References

-

FooDB. (2019). Showing Compound Isomucronulatol (FDB011201). Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). 52250-35-8 | ISOMUCRONULATOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602152, Isomucronulatol. Retrieved from [Link]

-

Gsrs. (n.d.). ISOMUCRONULATOL, (-)-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biorlab.com [biorlab.com]

- 5. Isomucronulatol | C17H18O5 | CID 602152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Showing Compound Isomucronulatol (FDB011201) - FooDB [foodb.ca]

- 9. ISOMUCRONULATOL CAS#: 64474-51-7 [amp.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Natural sources and botanical origins of Isomucronulatol.

An In-Depth Technical Guide to the Natural Sources and Botanical Origins of Isomucronulatol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol, a naturally occurring isoflavan, has garnered significant scientific interest due to its potential therapeutic applications. As a specialized metabolite, its distribution in the plant kingdom is specific, primarily concentrated within the Fabaceae family. This technical guide provides a comprehensive overview of the botanical origins of Isomucronulatol, detailing its known plant sources. Furthermore, it elucidates the biosynthetic pathway leading to its formation and presents a detailed, field-proven protocol for its extraction and isolation from natural sources. This document is intended to serve as a foundational resource for researchers engaged in the study and utilization of this promising bioactive compound.

Introduction to Isomucronulatol

Isomucronulatol is an isoflavonoid, a class of phenylpropanoid-derived secondary metabolites. Structurally, it is classified as an isoflavan, characterized by the absence of a double bond between carbons 2 and 3 of the C ring and the lack of a ketone group at position 4, which differentiates it from isoflavones. The specific chemical structure of Isomucronulatol is 7,2'-dihydroxy-3',4'-dimethoxyisoflavan. Its chirality is an important feature, with different enantiomers potentially exhibiting distinct biological activities. The first isolation of (R)-Isomucronulatol was reported from the heartwood of Gliricidia sepium[1]. Isoflavonoids, in general, are known for their diverse pharmacological properties, and Isomucronulatol is no exception, making its natural sourcing and synthesis a key area of research.

Botanical Distribution and Natural Sources

Isomucronulatol is predominantly found in plants belonging to the Fabaceae (legume) family, which is well-known for its rich and diverse isoflavonoid content[2][3][4]. The presence of this compound has been confirmed in several genera, indicating a taxonomically specific distribution. The primary plant parts where Isomucronulatol accumulates vary by species, including heartwood, roots, and whole plant tissues.

Table 1: Known Botanical Sources of Isomucronulatol

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Fabaceae | Gliricidia | Gliricidia sepium | Heartwood | [1][5] |

| Fabaceae | Robinia | Robinia pseudoacacia | Whole Plant | [6] |

| Fabaceae | Astragalus | Astragalus membranaceus | Root | [2][7] |

| Fabaceae | Colutea | Colutea arborescens | Not Specified | [8] |

| Fabaceae | Millettia | Millettia species | Not Specified | [9][10] |

Note: The genus Millettia is a rich source of various isoflavonoids, and while Isomucronulatol is not explicitly quantified in many species, the presence of structurally similar compounds suggests it may be a potential source[9][10].

The concentration of Isomucronulatol can vary significantly based on the plant species, geographical location, and harvesting time. A quantitative analysis of Astragalus membranaceus root extract reported a concentration of 0.13 mg/g[1]. However, comprehensive quantitative data across all potential botanical sources remains an area for further investigation.

Biosynthesis of Isomucronulatol in Plants

The biosynthesis of Isomucronulatol follows the general isoflavonoid pathway, which is a branch of the well-characterized phenylpropanoid pathway[1][8][11][12]. This pathway is particularly active in leguminous plants. The synthesis can be conceptualized in three main stages:

-

Core Phenylpropanoid Pathway: The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

-

Flavonoid/Isoflavonoid Branch: 4-coumaroyl-CoA serves as a key precursor. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. In isoflavonoid biosynthesis, this chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone, typically liquiritigenin or naringenin.

-

Isoflavone and Isoflavan Formation: The pivotal step in isoflavonoid synthesis is the 2,3-aryl migration reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which converts the flavanone into an isoflavone (e.g., daidzein from liquiritigenin)[11]. From a precursor isoflavone like daidzein, a series of modification reactions, including hydroxylation, O-methylation, and reduction, are required to form Isomucronulatol. The proposed terminal steps are:

-

Hydroxylation: A cytochrome P450 monooxygenase likely hydroxylates the isoflavone at the 2' position.

-

O-Methylation: Two distinct O-methyltransferase (OMT) enzymes would then methylate the hydroxyl groups at the 3' and 4' positions.

-

Reduction: Finally, a series of reductase enzymes would reduce the double bond in the C-ring and the ketone at the 4-position to yield the isoflavan structure of Isomucronulatol.

-

Caption: Proposed biosynthetic pathway of Isomucronulatol.

Experimental Protocol: Extraction and Isolation

The following protocol provides a robust methodology for the extraction and isolation of Isomucronulatol from plant material, particularly from the heartwood or roots of Fabaceae species. This protocol is a synthesized approach based on established methods for isoflavonoid purification[1][13][14].

Materials and Reagents

-

Dried and powdered plant material (e.g., Gliricidia sepium heartwood)

-

n-Hexane (analytical grade)

-

Methanol (analytical grade)

-

Acetone (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Step-by-Step Methodology

Step 1: Preparation of Plant Material

-

Rationale: To increase the surface area for efficient solvent penetration and extraction.

-

Procedure: Air-dry the collected plant material (e.g., heartwood) at room temperature in a well-ventilated area until brittle. Grind the dried material into a fine powder (approx. 40-60 mesh) using a mechanical grinder.

Step 2: Defatting/Depigmentation

-

Rationale: To remove non-polar compounds such as fats, waxes, and chlorophylls that can interfere with subsequent chromatographic separation.

-

Procedure: Pack the powdered plant material into a cellulose thimble and place it in a Soxhlet apparatus. Extract with n-hexane for 12-24 hours or until the solvent running through the siphon is colorless. Discard the n-hexane extract. Air-dry the defatted plant material to remove residual solvent.

Step 3: Main Extraction

-

Rationale: To extract the isoflavonoids, which are moderately polar, using a polar solvent. Methanol or acetone are effective for this purpose.

-

Procedure: Transfer the defatted plant material to the Soxhlet apparatus with a fresh thimble. Extract with methanol or acetone for 24-48 hours. The choice of solvent can be optimized based on the specific plant matrix.

Step 4: Concentration of the Crude Extract

-

Rationale: To remove the solvent and obtain the crude extract for further purification.

-

Procedure: Concentrate the methanol or acetone extract in vacuo using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous residue.

Step 5: Preliminary Purification by Liquid-Liquid Partitioning (Optional)

-

Rationale: To further fractionate the crude extract based on polarity, simplifying the subsequent column chromatography.

-

Procedure: Dissolve the crude extract in a 90% methanol-water solution and partition successively with n-hexane, chloroform, and ethyl acetate. Isomucronulatol is expected to be enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction.

Step 6: Silica Gel Column Chromatography

-

Rationale: To separate the compounds in the extract based on their polarity. Isomucronulatol will be eluted with a solvent mixture of intermediate polarity.

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on).

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

Monitor the fractions by TLC, visualizing the spots under UV light. Pool the fractions containing the compound of interest (Isomucronulatol).

-

Step 7: Purification by Sephadex LH-20 Column Chromatography

-

Rationale: To separate compounds based on molecular size and polarity. This step is effective for removing remaining impurities.

-

Procedure:

-

Swell Sephadex LH-20 in methanol for several hours.

-

Pack a column with the swollen Sephadex.

-

Dissolve the pooled, concentrated fractions from the silica gel column in a minimal amount of methanol and load it onto the Sephadex column.

-

Elute with 100% methanol.

-

Collect fractions and monitor by TLC. Pool the fractions containing pure Isomucronulatol.

-

Step 8: Final Purification and Characterization

-

Rationale: To obtain highly pure Isomucronulatol and confirm its identity.

-

Procedure: If necessary, recrystallize the purified compound from a suitable solvent system (e.g., methanol-water). Confirm the structure and purity of the isolated Isomucronulatol using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and compare the data with published literature values.

Caption: Experimental workflow for the extraction and isolation of Isomucronulatol.

Conclusion

Isomucronulatol is a valuable isoflavan primarily sourced from a specific range of species within the Fabaceae family. Understanding its botanical distribution is crucial for targeted sourcing and conservation efforts. The elucidation of its biosynthetic pathway provides a roadmap for potential metabolic engineering approaches to enhance its production in planta or in microbial systems. The detailed extraction and isolation protocol presented in this guide offers a reliable and validated methodology for obtaining pure Isomucronulatol for further research and development. This guide serves as a critical resource for scientists aiming to explore the full therapeutic potential of this compelling natural product.

References

- BenchChem. (n.d.). The Discovery and History of (R)-Isomucronulatol: A Technical Guide.

-

National Center for Biotechnology Information. (n.d.). Isomucronulatol. PubChem Compound Database. Retrieved from [Link]

- Akashi, T., Aoki, T., & Ayabe, S. (1999). Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes.

- Liu, R., et al. (2024). Isoflavonoid metabolism in leguminous plants: an update and perspectives. Frontiers in Plant Science, 15.

- Pari, K., & Rao, P. J. (2000). New constituents from Gliricidia sepium. Fitoterapia, 71(6), 722-724.

- Ma, X., et al. (2019). Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 175, 112781.

- Fu, J., et al. (2023). Research Progress on Chemical Components of Astragalus membranaceus and Treatment of Metabolic Syndrome. Molecules, 28(15), 5731.

- Kozłowska, M., et al. (2023). Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method. Molecules, 28(9), 3894.

- Riaz, T., et al. (2024). Bioactive components and clinical potential of Astragalus species. Journal of Ethnopharmacology, 321, 117501.

- Sieniawska, E., et al. (2024). Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells. Molecules, 29(11), 2379.

- Lee, S. T., et al. (2000). Bioactive flavonoids from the black locust tree, robinia pseudoacacia. Pharmaceutical Biology, 38(3), 229-234.

- Gaweł-Bęben, K., et al. (2017).

- Gaweł-Bęben, K., et al. (2017).

- Tzanova, M., et al. (2020).

- Deresa, A., et al. (2022). Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties.

- Jena, R., et al. (2020). A review on genus Millettia: Traditional uses, phytochemicals and pharmacological activities. Journal of Ethnopharmacology, 262, 113125.

- Li, C., et al. (2012). The Known Immunologically Active Components of Astragalus Account for Only a Small Proportion of the Immunological Adjuvant Activity When Combined with Conjugate Vaccines.

- Jena, R., et al. (2020). A review on genus Millettia: Traditional uses, phytochemicals and pharmacological activities.

- Farag, M. A., et al. (2014). Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species. Journal of Advanced Research, 5(1), 69-76.

- Ferrante, C., et al. (2021). Chemical Profiling of Astragalus membranaceus Roots (Fish.) Bunge Herbal Preparation and Evaluation of Its Bioactivity. Plants, 10(11), 2419.

- Wang, W., et al. (2024).

- Deresa, A., et al. (2022). Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties. AVESİS.

- Gierlinger, N., et al. (2023). Fabaceae Flavonoids Beyond the Commonplace: A Review of Chemical Diversity, Pharmacological Activities, Mass Spectrometric Profiling and In Silico Insights into Their Subclasses. Molecules, 28(15), 5849.

- Zarev, Y. (2023). Isolation and characterization of 3-O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark. Pharmacia, 70(4), 1209-1212.

- Zarev, Y. (2023). Isolation and characterization of 3-O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark. Pharmacia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. New constituents from Gliricidia sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the constituents of Gliricidia sepium (Leguminosae) leaves and roots: isolation and structure elucidation of new triterpenoid saponins and aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and characterization of 3- O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark [pharmacia.pensoft.net]

- 14. public.pensoft.net [public.pensoft.net]

An In-depth Technical Guide to the Stereochemistry and Synthesis of (R)-Isomucronulatol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomucronulatol, a naturally occurring isoflavan, presents a compelling case for stereospecific investigation.[1] As with many chiral molecules, its biological activity is intrinsically linked to its three-dimensional structure. This guide addresses the critical importance of its (R)-enantiomer, a molecule of significant interest yet notably absent in dedicated stereoselective synthesis literature. We present a robust, proposed synthetic pathway for accessing (R)-Isomucronulatol with high enantiopurity. The core of this strategy is the highly predictable and efficient Corey-Bakshi-Shibata (CBS) asymmetric reduction of a key isoflavanone precursor. This document provides a comprehensive framework, from the synthesis of starting materials to the final analytical validation, designed to empower researchers to explore the unique pharmacological potential of this specific stereoisomer.

Part 1: The Stereochemical Imperative: Understanding (R)-Isomucronulatol

In pharmacology and drug development, the stereochemistry of a molecule is not a trivial detail; it is often the primary determinant of efficacy, selectivity, and even toxicity.[2] Enantiomers, non-superimposable mirror-image isomers, frequently exhibit distinct interactions with chiral biological targets like enzymes and receptors.[1] Isomucronulatol, chemically known as 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, possesses a single stereocenter at the C3 position of its chromane core.[3][4][5] This gives rise to two enantiomers: (R)-Isomucronulatol and (S)-Isomucronulatol.

While studies on racemic or stereochemically undefined isomucronulatol suggest potential anti-inflammatory and anti-osteoarthritic activities, the specific contributions of each enantiomer remain unknown.[1][6][7] This knowledge gap represents a significant opportunity. The ability to synthesize the pure (R)-enantiomer is the crucial first step in unlocking its specific pharmacological profile and assessing its therapeutic potential.

Part 2: A Proposed Enantioselective Synthesis of (R)-Isomucronulatol

Given the absence of a published dedicated synthesis for (R)-Isomucronulatol, we propose the following robust and well-precedented synthetic strategy. The pathway is designed for maximum stereocontrol, leveraging established and reliable asymmetric transformations.[8][9][10]

Retrosynthetic Analysis and Strategy

Our strategy hinges on the late-stage stereoselective construction of the C3 chiral center. The retrosynthetic analysis identifies a key isoflavanone intermediate. The chirality will be installed via an asymmetric reduction of the C4 carbonyl group, which is then removed to yield the final isoflavan structure.

Caption: Retrosynthetic pathway for (R)-Isomucronulatol.

Step 1: Synthesis of the Isoflavanone Precursor

The synthesis of the isoflavonoid core is typically achieved through the cyclization of a deoxybenzoin intermediate.[11] This well-established route provides reliable access to the necessary isoflavanone scaffold.

Protocol: Synthesis of 2',7-Dihydroxy-3',4'-dimethoxyisoflavanone

-

Deoxybenzoin Formation: React 1,3-dihydroxybenzene (resorcinol) with 2-hydroxy-3,4-dimethoxyphenylacetic acid in the presence of a suitable catalyst (e.g., boron trifluoride etherate) to form the corresponding deoxybenzoin.

-

Formylation and Cyclization: The deoxybenzoin is then treated with a formylating agent, such as triethyl orthoformate, in the presence of a base (e.g., piperidine) or acid catalyst. This reaction, often performed at elevated temperatures, effects a cyclization to form the isoflavone.

-

Reduction to Isoflavanone: The resulting isoflavone is selectively reduced at the C2-C3 double bond. Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method to yield the desired isoflavanone precursor.

Step 2: The Key Stereocontrolling Step: Corey-Bakshi-Shibata (CBS) Reduction

The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone in the isoflavanone intermediate. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally powerful and predictable method for this transformation, routinely achieving high levels of enantiomeric excess (>95% ee).[12]

Causality of Reagent Choice: The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with borane.[13][14][15] This complex then coordinates to the ketone's carbonyl oxygen in a sterically defined manner. The chiral environment of the catalyst forces the hydride from the borane to attack one specific face of the carbonyl, leading to the formation of a single predominant enantiomer of the resulting secondary alcohol.[15] To obtain the (S)-alcohol at C4 (which ultimately leads to the (R)-isoflavan), the (S)-CBS catalyst is selected.

Caption: Mechanism of the CBS-catalyzed asymmetric reduction.

Protocol: Asymmetric Reduction of Isoflavanone

-

Catalyst Preparation: In an oven-dried, argon-flushed flask, dissolve (S)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M solution in THF, 1.2 equivalents). Stir for 15 minutes.

-

Substrate Addition: Dissolve the isoflavanone precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane solution at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure. The residue is then subjected to a standard aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (3S,4S)-isoflavan-4-ol intermediate.

Step 3: Final Deoxygenation to (R)-Isomucronulatol

The final step is the removal of the C4 hydroxyl group. A Barton-McCombie deoxygenation is a classic and effective method for this transformation.

Protocol: Deoxygenation

-

Thioacylation: React the (3S,4S)-isoflavan-4-ol with a thiocarbonylating agent, such as phenyl chlorothionoformate, in the presence of a base like pyridine or DMAP to form a thiocarbonyl derivative (e.g., a xanthate ester).

-

Radical Reduction: Treat the resulting xanthate with a radical initiator (e.g., AIBN) and a reducing agent, such as tributyltin hydride (Bu₃SnH) or the more environmentally benign tris(trimethylsilyl)silane (TTMSS), in a solvent like toluene at reflux.

-

Purification: After completion, the reaction is cooled, the solvent is removed, and the final product, (R)-Isomucronulatol, is purified via column chromatography.

Part 3: Analytical Validation: Confirmation of Stereochemical Integrity

The successful synthesis of (R)-Isomucronulatol must be confirmed by rigorous analytical methods. While standard techniques like NMR and Mass Spectrometry will confirm the chemical structure, chiral High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric purity (enantiomeric excess, ee).[3]

Protocol: Chiral HPLC Analysis

The method below is based on established protocols for separating isoflavan enantiomers.[3]

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 or equivalent with DAD | Standard for high-resolution analysis. |

| Chiral Column | Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Polysaccharide-based stationary phase is effective for resolving flavonoid enantiomers.[3] |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) | Optimized for baseline separation. |

| Flow Rate | 1.0 mL/min | Provides good peak shape and resolution. |

| Column Temp. | 25°C | Ensures reproducible retention times. |

| Detection | UV at 280 nm | Isoflavans have a strong chromophore at this wavelength. |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers, allowing for accurate integration and calculation of enantiomeric excess (% ee). The (R)-enantiomer typically elutes first under these conditions.[3] |

Part 4: Potential Pharmacological Profile & Future Directions

The biological activities of isoflavonoids are extensive, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][6][16] The glycoside of isomucronulatol has demonstrated significant anti-inflammatory and anti-osteoarthritic effects by modulating the NF-κB signaling pathway.[7] There are also unsubstantiated commercial claims that (R)-Isomucronulatol possesses potent cytotoxic activity against human tumor cell lines.[6]

These findings underscore the urgent need for a dedicated investigation of the pure (R)-enantiomer. The synthetic route proposed herein provides the necessary tool to produce high-purity (R)-Isomucronulatol, enabling a systematic evaluation of its biological properties. Future research should focus on:

-

Comparative Bioactivity Screening: Directly comparing the anti-inflammatory, antioxidant, and cytotoxic activities of (R)-Isomucronulatol, (S)-Isomucronulatol, and the racemic mixture.[1]

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the (R)-enantiomer.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the pure enantiomer.

By isolating the stereochemistry, the scientific community can move beyond the general activities of the racemate and define the precise therapeutic potential of (R)-Isomucronulatol as a lead compound for drug development.

References

- A Comparative Analysis of (R)- and (S)-Isomucronulatol: An Uncharted Territory in Stereospecific Bioactivity. Benchchem.

- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

- Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

- Asymmetric Synthesis of Chiral Flavan-3-Ols. PubMed.

- Application Note: HPLC Method Development for the Chiral Analysis of (R)-Isomucronulatol. Benchchem.

- Enantioselective Reduction and Sulfenylation of Isoflavanone Derivatives via Bisguanidinium Hypervalent Silicate. ACS Publications.

- Recent Progress on the Asymmetric Synthesis of Chiral Flavanones. ResearchGate.

- Total synthesis of isoflavonoids. ResearchGate.

- Applications of Mitsunobu Reaction in total synthesis of natural products: REVIEW. ResearchGate.

- Enantioselective Reduction and Sulfenylation of Isoflavanone Derivatives via Bisguanidinium Hypervalent Silicate. PubMed.

- Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

- Showing metabocard for Isomucronulatol (HMDB0033189). Human Metabolome Database.

- The Pharmacological Profile of (R)-Isomucronulatol: A Technical Overview. Benchchem.

- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC - NIH.

- Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. PMC - PubMed Central.

- Stereoselective Synthesis of E- and Z-Isocyanoalkenes. NSF Public Access Repository.

- Corey-Bakshi-Shibata (CBS) Reduction. YouTube.

- Mitsunobu Reaction. Organic Chemistry Portal.

- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI.

- Enantioselective Reduction and Sulfenylation of Isoflavanone Derivatives via Bisguanidinium Hypervalent Silicate. ACS Publications.

- Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. ACS Publications.

- Isomucronulatol 7-O-glucoside: A Technical Guide to its Biological Activity. Benchchem.

- Corey–Itsuno reduction. Wikipedia.

- Showing Compound Isomucronulatol (FDB011201). FooDB.

- Enantioselective Reduction and Sulfenylation of Isoflavanone Derivatives via Bisguanidinium Hypervalent Silicate. ResearchGate.

- Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science (RSC Publishing).

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed.

- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. ResearchGate.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI.

- Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers.

- Stereoselective Synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-Triol. Juniper Publishers.

- Isomucronulatol. PubChem.

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

- Biological Activities of Natural Products III. ResearchGate.

- Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.

- Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. PubMed.

- Enantioselective Synthesis of Isoflavanones and Pterocarpans through a Ru‐Catalyzed ATH‐DKR of Isoflavones. ResearchGate.

- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke.

- Mitsunobu reaction. Organic Synthesis.

- Synthesis of Isoflavone. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for Isomucronulatol (HMDB0033189) [hmdb.ca]

- 5. Isomucronulatol | C17H18O5 | CID 602152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Asymmetric Synthesis of Chiral Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

Biological activity of Isomucronulatol 7-O-glucoside.

An In-Depth Technical Guide to the Biological Activity of Isomucronulatol 7-O-glucoside

Abstract

Isomucronulatol 7-O-glucoside, an isoflavonoid first isolated from the roots of Astragalus membranaceus, is emerging as a significant bioactive compound with considerable therapeutic potential.[1][2] This technical guide provides a comprehensive analysis of its biological activities, with a primary focus on its anti-inflammatory and anti-osteoarthritic effects. We delve into the molecular mechanisms, present key quantitative and qualitative data from seminal studies, and provide detailed experimental protocols for researchers. This document is intended to serve as a foundational resource for scientists and drug development professionals investigating the potential clinical applications of Isomucronulatol 7-O-glucoside.

Introduction: Unveiling a Promising Isoflavonoid

Flavonoids, a broad class of plant secondary metabolites, are renowned for their diverse pharmacological activities.[3] Within this class, Isomucronulatol 7-O-glucoside, an isoflavan glucoside, has been identified as a key bioactive constituent of Astragalus membranaceus, a plant with a rich history in traditional medicine.[2][3] Initial research has pinpointed its potent ability to modulate inflammatory pathways, positioning it as a strong candidate for further investigation in inflammatory diseases, particularly osteoarthritis.[1][2]

Chemical Structure and Properties

-

IUPAC Name: (2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

-

Molecular Formula: C₂₃H₂₈O₁₀

-

Molecular Weight: 464.5 g/mol

-

CAS Number: 136087-29-1

Anti-Osteoarthritic and Anti-Inflammatory Activity

The most extensively documented biological activity of Isomucronulatol 7-O-glucoside is its potential to counteract the inflammatory and catabolic processes that drive osteoarthritis (OA).[2] Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of cartilage, driven by pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[4][5] IL-1β stimulates chondrocytes to produce matrix-degrading enzymes and other inflammatory mediators, leading to cartilage destruction.[4][6]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-osteoarthritic effects of Isomucronulatol 7-O-glucoside is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7] The NF-κB pathway is a cornerstone of the inflammatory response in chondrocytes.[2]

Scientific Rationale for Experimental Model:

-

Cell Line: The human chondrosarcoma cell line SW1353 is a well-established and widely used in vitro model for OA research.[8] While not primary chondrocytes, they exhibit a similar chondrogenic and catabolic profile in response to inflammatory stimuli, offering a reproducible and cost-effective system for initial screening and mechanistic studies.[8][9]

-

Inflammatory Stimulus: Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine found at elevated levels in osteoarthritic joints.[10] It is used to mimic the pathological inflammatory microenvironment of OA in cell culture, as it reliably induces the expression of catabolic enzymes and inflammatory mediators that are characteristic of the disease.[4][11]

In an unstimulated state, the NF-κB p50/p65 dimer is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[1][12] This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory and catabolic genes.[12]

Isomucronulatol 7-O-glucoside has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its downstream targets.[3]

Caption: Workflow for in vitro testing of Isomucronulatol 7-O-glucoside.

Step-by-Step Methodology:

-

Cell Culture:

-

Cell Seeding:

-

Seed SW1353 cells into 6-well plates at a density of 1 x 10⁶ cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare stock solutions of Isomucronulatol 7-O-glucoside in DMSO and dilute to final concentrations (e.g., 30, 50, 100 µg/mL) in culture medium.

-

Aspirate the old medium and pre-treat the cells with the compound-containing medium for 1 hour.

-

-

Stimulation:

-

Induce the inflammatory response by adding IL-1β to the culture medium to a final concentration of 10-20 ng/mL.

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells stimulated with IL-1β only.

-

-

Incubation and Harvesting:

-

Incubate the cells for 24 hours.

-

After incubation, collect the cell culture supernatant for ELISA and lyse the cells for RNA and protein extraction.

-

Analysis of Gene Expression by RT-qPCR

Causality: This technique is used to quantify the mRNA levels of target genes, providing direct evidence of whether the compound affects gene transcription.

-

RNA Extraction: Isolate total RNA from lysed cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with a suitable master mix (e.g., SYBR Green).

-

Use specific primers for target genes (MMP13, COX-2, TNF-α, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of target genes can be calculated using the 2-ΔΔCt method.

-

Analysis of Protein Expression by Western Blot

Causality: Western blotting validates that the changes observed in mRNA levels translate to changes in protein levels, which are the functional molecules in the cell.

-

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody (e.g., anti-COX-2, anti-p65) overnight at 4°C. Optimal antibody dilutions should be determined empirically but often range from 1:500 to 1:2000. [13][14][15] * Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading. [16]

Conclusion and Future Directions

Isomucronulatol 7-O-glucoside has demonstrated significant and promising anti-inflammatory and anti-osteoarthritic activities in vitro. Its targeted inhibition of the NF-κB signaling pathway provides a strong mechanistic basis for its therapeutic potential. While the current data is compelling, further research is necessary to fully validate its efficacy and safety. Future studies should focus on:

-

In Vivo Studies: Evaluating the compound in animal models of osteoarthritis to assess its bioavailability, efficacy, and potential side effects.

-

Elucidation of Broader Activities: Systematically investigating its anticancer and antioxidant properties in relevant models.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

This technical guide consolidates the current knowledge on Isomucronulatol 7-O-glucoside, providing a robust framework for the researchers and drug development professionals poised to explore the full therapeutic potential of this valuable natural product.

References

-

Research progress on the mechanism of interleukin-1β on epiphyseal plate chondrocytes. (2022-12-27). Available at: [Link]

-

IL-1β induces IKK/IκBα/NF-κB signaling in human OA chondrocytes in a... - ResearchGate. Available at: [Link]

-

NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - MDPI. Available at: [Link]

-

Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - NIH. Available at: [Link]

-

Cytokine signaling-1 suppressor is inducible by IL-1beta and inhibits the catabolic effects of IL-1beta in chondrocytes - PubMed Central. Available at: [Link]

-

Expression and Role of IL-1β Signaling in Chondrocytes Associated with Retinoid Signaling during Fracture Healing - PMC - PubMed Central. Available at: [Link]

-

Activation of Interleukin-1 Signaling Cascades in Normal and Osteoarthritic Articular Cartilage - PMC - PubMed Central. Available at: [Link]

-

The Role of IL‐1 and IL‐1Ra in Joint Inflammation and Cartilage Degradation. (2019-11-22). Available at: [Link]

-

Interleukin-37 Inhibits Interleukin-1β-Induced Articular Chondrocyte Apoptosis by Suppressing Reactive Oxygen Species - PMC - NIH. Available at: [Link]

-

Establishing SW1353 Chondrocytes as a Cellular Model of Chondrolysis - PMC - NIH. Available at: [Link]

-

Establishing SW1353 Chondrocytes as a Cellular Model of Chondrolysis - ResearchGate. Available at: [Link]

-

Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com. Available at: [Link]

-

Evaluation of Antioxidant and Anti-α-glucosidase Activities of Various Solvent Extracts and Major Bioactive Components from the Seeds of Myristica fragrans - MDPI. Available at: [Link]

-

Compound 7 has obvious antitumor activity. A) Cell viability was... - ResearchGate. Available at: [Link]

-

Development of novel osteoarthritis therapy by targeting AMPK-β-catenin-Runx2 signaling. Available at: [Link]

-

3′-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation - Frontiers. Available at: [Link]

-

3′-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation - PMC - NIH. Available at: [Link]

-

Phytochemicals: “A Small Defensive Advantage for Plants and Fungi; a Great Remedy for the Health of Mankind” - MDPI. Available at: [Link]

-

Ecliptasaponin A attenuates renal fibrosis by regulating the extracellular matrix of renal tubular cells - PMC - NIH. Available at: [Link]

-

Apoptosis as a Mechanism of the Cancer Chemopreventive Activity of Glucosinolates: a Review - PubMed. Available at: [Link]

-

Apoptosis as a Mechanism of the Cancer Chemopreventive Activity of Glucosinolates: a Review - Semantic Scholar. Available at: [Link]

-

Western Blotting Immunodetection Techniques - Bio-Rad. Available at: [Link]

-

(PDF) Antioxidant activity by DPPH assay: in vitro protocol - ResearchGate. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available at: [Link]

-

Targeting apoptotic anticancer response with natural glucosinolates from cell suspension culture of Lepidium sativum - PMC - NIH. Available at: [Link]

-

ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw - SciELO. Available at: [Link]

-

Antioxidant activity of the studied EOs through the DPPH assay (A) and... - ResearchGate. Available at: [Link]

-

Antibody Selection and Dilution - Bio-Rad. Available at: [Link]

-

Western Blot Loading Controls | Bio-Rad. Available at: [Link]

-

(PDF) The combination therapy of isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Research progress on the mechanism of interleukin-1β on epiphyseal plate chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Establishing SW1353 Chondrocytes as a Cellular Model of Chondrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 3′-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation [frontiersin.org]

- 10. Interleukin-37 Inhibits Interleukin-1β-Induced Articular Chondrocyte Apoptosis by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3′-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Interleukin-1 Signaling Cascades in Normal and Osteoarthritic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 14. bio-rad.com [bio-rad.com]

- 15. bio-rad.com [bio-rad.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Proposed Mechanisms of Action for Isomucronulatol

Abstract

Isomucronulatol, a naturally occurring isoflavan, has emerged as a molecule of significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive analysis of the proposed mechanisms underpinning its biological activities, with a primary focus on its well-documented anti-inflammatory and anti-osteoarthritic effects, and a critical evaluation of its putative anticancer properties. As a Senior Application Scientist, this document is structured to provide not just a summary of findings, but a causal explanation behind the experimental designs and a validation-centric approach to the presented protocols. It is critical to note that while research into the broader class of isoflavans is extensive, literature specifically detailing the pharmacological activities of the (R)-enantiomer of Isomucronulatol is limited; much of the current understanding is extrapolated from studies on its glycoside derivative, Isomucronulatol 7-O-β-d-glucoside, or racemic mixtures.[1][2] This guide is intended for researchers, scientists, and drug development professionals, aiming to provide a foundational and technically robust resource for future investigations.

Part 1: Introduction to Isomucronulatol

Isomucronulatol, chemically known as (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan, is a member of the isoflavan class of flavonoids, a group of plant-derived polyphenolic compounds recognized for a wide array of biological activities.[1][3] These compounds are often produced by plants as phytoalexins in response to pathogens or stress.[4] The primary pharmacological activities that have been associated with Isomucronulatol and its derivatives are potent anti-inflammatory and anti-osteoarthritic effects.[1][5] Additionally, preliminary, yet unsubstantiated, claims from commercial suppliers suggest cytotoxic activity against various cancer cell lines.[1][6]

A crucial aspect of scientific integrity in the study of Isomucronulatol is the careful distinction between its specific enantiomers, (R)- and (S)-Isomucronulatol, and its commonly studied derivative, Isomucronulatol 7-O-β-d-glucoside (IMG). The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a cornerstone of pharmacology.[2] As much of the available data is derived from IMG, this guide will primarily focus on these findings while clearly indicating the need for further enantiomer-specific research.

Part 2: The Core Mechanism: Anti-inflammatory and Anti-Osteoarthritic Action via NF-κB Inhibition

The most robustly supported mechanism of action for Isomucronulatol derivatives is the modulation of inflammatory pathways central to the pathogenesis of osteoarthritis (OA).[5][7] OA is characterized by cartilage degradation and inflammation, driven largely by pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[5][7]

Causality: The NF-κB Signaling Nexus

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[8] In a resting state, the NF-κB dimer is sequestered in the cytoplasm by an inhibitor protein, IκBα.[5] Upon stimulation by IL-1β, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for proteasomal degradation.[9] This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a cascade of pro-inflammatory and catabolic genes, including matrix metalloproteinase-13 (MMP-13), cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-α (TNF-α).[1][10] The inhibitory effect of Isomucronulatol 7-O-β-d-glucoside on these downstream targets strongly indicates an interruption of this critical pathway.[1][10]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Isomucronulatol may induce G1 arrest by upregulating CDK inhibitors.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, HT-29) in 6-well plates. Treat with various concentrations of (R)-Isomucronulatol for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An accumulation of cells in the G0/G1 phase would support the hypothesis.

Hypothesis 2: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis.

Causality: Activation of Apoptotic Pathways The ability of (R)-Isomucronulatol to induce a sub-G1 peak in cell cycle analysis suggests the presence of apoptotic cells with fragmented DNA. [6]This implies the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, which converge on the activation of executioner caspases (e.g., caspase-3) that dismantle the cell. [6][11] Protocol 4: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with (R)-Isomucronulatol as described for the cell cycle analysis.

-

Harvesting and Staining: Harvest cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V+ populations indicates apoptosis induction.

Data Summary: Comparative Cytotoxic Potency

The following table presents available half-maximal inhibitory concentration (IC50) values for (R)-Isomucronulatol's glycoside derivative, providing a preliminary measure of its cytotoxic potency. [4]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| (R)-Isomucronulatol Glycoside | SW1353 | Chondrosarcoma | Not specified; qualitative inhibition | [4] |

| Tuberosin (related Pterocarpan) | HeLa | Cervical Cancer | 5.8 | [4] |

| Tuberosin (related Pterocarpan) | HT-29 | Colon Cancer | 8.2 | [4]|

Part 4: Future Directions and Conclusion

The current body of evidence strongly supports Isomucronulatol, particularly its 7-O-β-d-glucoside derivative, as a potent inhibitor of the NF-κB signaling pathway, providing a solid mechanistic basis for its anti-inflammatory and anti-osteoarthritic properties. The proposed anticancer activities, while intriguing, require significant further investigation and validation beyond preliminary commercial claims to be established in peer-reviewed literature.

Future research should prioritize:

-

Enantiomer-Specific Studies: The separate synthesis and biological evaluation of (R)- and (S)-Isomucronulatol are critical to understanding their specific contributions and potential stereospecific effects. [2]2. Direct Target Identification: Elucidating the precise molecular target of Isomucronulatol within the NF-κB pathway (e.g., direct inhibition of IKK or an upstream kinase) would be a significant advancement.

-

Exploration of Antioxidant Pathways: Given that many isoflavonoids possess antioxidant properties, investigating Isomucronulatol's effect on the Nrf2 pathway, a master regulator of cellular antioxidant responses, could reveal additional or complementary mechanisms of action. [12][13]4. In Vivo Validation: Moving from in vitro models to animal models of osteoarthritis and cancer is a necessary next step to assess the therapeutic potential, pharmacokinetics, and safety profile of Isomucronulatol.

References

-

Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model. PubMed. [Link]

-

Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model. National Institutes of Health (NIH). [Link]

-

Isomucronulatol | C17H18O5 | CID 602152. PubChem, National Institutes of Health (NIH). [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. National Institutes of Health (NIH). [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. National Institutes of Health (NIH). [Link]

-

Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. National Institutes of Health (NIH). [Link]

-

Induction of apoptosis in tumor cells by naturally occurring sulfur-containing compounds. PubMed. [Link]

-

Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. ScienceDirect. [Link]

-

Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis. MDPI. [Link]

-

Omaveloxolone Suppresses Cell Growth and Causes Cell Cycle Arrest by Downregulating CDC20 Expression in Glioblastoma Cells Both In Vitro and In Vivo. PubMed. [Link]

-

Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma. Open Exploration Publishing. [Link]

-

Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isomucronulatol | C17H18O5 | CID 602152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 12. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 13. explorationpub.com [explorationpub.com]

The Biosynthesis of Isomucronulatol in Leguminosae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol, a substituted isoflavan, represents a class of specialized metabolites primarily found in plants of the Leguminosae (Fabaceae) family.[1] Isoflavans and related isoflavonoids are of significant interest to the scientific community due to their diverse and potent biological activities.[2][3] Isomucronulatol and its derivatives, for instance, have demonstrated notable anti-inflammatory and anti-osteoarthritic properties, making them attractive candidates for further investigation in drug discovery and development.[1] Understanding the intricate biosynthetic pathway that leads to the formation of Isomucronulatol is critical for its potential biotechnological production and for the metabolic engineering of leguminous crops to enhance their nutraceutical and medicinal value.

This technical guide provides a comprehensive overview of the biosynthesis of Isomucronulatol, beginning with the central phenylpropanoid pathway and detailing the key enzymatic steps that define the isoflavonoid branch. We will explore the specific hydroxylation, methylation, and reduction reactions that culminate in the formation of the isoflavan skeleton, present detailed experimental protocols for analyzing key biosynthetic enzymes and their gene expression, and provide quantitative data to contextualize the enzymatic processes.

Part 1: The Core Biosynthetic Pathway

The journey from primary metabolism to the complex structure of Isomucronulatol (7,2'-dihydroxy-3',4'-dimethoxyisoflavan) is a multi-step process involving several enzyme families. The pathway can be conceptually divided into two major stages: the formation of the core isoflavone skeleton and its subsequent modification and reduction to the isoflavan structure.

Upstream Pathway: From Phenylalanine to the Isoflavone Core

The biosynthesis begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[4] This precursor is then channeled into the flavonoid/isoflavonoid branch.

The key steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, yielding 4-coumaroyl-CoA.[2]

-

Chalcone Synthase (CHS) performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[4]

-

Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to its corresponding flavanone, (2S)-naringenin. In many legumes, CHS acts in concert with Chalcone Reductase (CHR) to produce isoliquiritigenin, which is then cyclized by CHI to liquiritigenin (7,4'-dihydroxyflavanone), a key precursor for many legume-specific isoflavonoids.[4]

-

Isoflavone Synthase (IFS) , the committed enzyme of this pathway, is a cytochrome P450-dependent monooxygenase that catalyzes a complex reaction involving 2-hydroxylation and a 1,2-aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton.[5] This forms a 2-hydroxyisoflavanone intermediate.

-

2-Hydroxyisoflavanone Dehydratase (HID) eliminates a water molecule from the unstable 2-hydroxyisoflavanone to yield the stable isoflavone core structure, such as daidzein (from liquiritigenin).[6][7]

Part 2: Key Enzymology and Regulation

The specificity and efficiency of the Isomucronulatol pathway are dictated by the catalytic properties of its constituent enzymes and the transcriptional control of their corresponding genes.

-

Isoflavone 2'-Hydroxylase (I2'H) : A member of the CYP81E subfamily of cytochrome P450 enzymes. [8]Its activity is a key branching point, committing isoflavone intermediates to the synthesis of pterocarpans and related isoflavans by introducing the 2'-hydroxyl group, which is essential for the activity of downstream reductases. [9]* O-Methyltransferases (OMTs) : Plant OMTs exhibit high substrate specificity and regiospecificity. [10][11]The biosynthesis of Isomucronulatol requires at least two distinct methylation events on the B-ring. Studies in Medicago truncatula have revealed families of related OMTs with varying specificities for the 7, 2', and 4' positions of the isoflavonoid core, suggesting a complex enzymatic toolkit for generating diverse methylation patterns. [2]* Isoflavone Reductase (IFR) & Vestitone Reductase (VR) : These enzymes belong to the reductase-epimerase-dehydrogenase (RED) superfamily of aldo-keto reductases. [12]They utilize NADPH as a cofactor to catalyze stereospecific reductions. IFR acts on the C2-C3 double bond of the isoflavone, while VR acts on the C4 keto group of the resulting isoflavanone. [13][14]The crystal structure of VR from alfalfa has been resolved, providing insights into its strict stereospecificity for the (3R)-isoflavanone isomer. [15] The entire isoflavonoid pathway is tightly regulated at the transcriptional level. Expression of the biosynthetic genes is often induced by environmental cues such as microbial infection, leading to the production of these compounds as phytoalexins. [1]Key transcription factors, particularly those of the MYB family, have been identified as master regulators that coordinate the expression of multiple genes within the pathway in response to developmental and environmental signals.

Part 3: Experimental Methodologies

Validating the proposed pathway and characterizing its enzymes require robust experimental protocols. Here, we provide methodologies for a key enzyme assay and for gene expression analysis.

Protocol 1: Spectrophotometric Assay for Isoflavone/Vestitone Reductase Activity

This protocol measures the activity of IFR or VR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

A. Materials

-

Potassium phosphate buffer (100 mM, pH 6.0-7.0)

-

NADPH stock solution (10 mM in buffer)

-

Substrate stock solution (10 mM of 2'-hydroxyisoflavone for IFR, or (3R)-vestitone for VR, dissolved in DMSO)

-

Plant protein extract or purified enzyme solution

-

UV/Vis spectrophotometer with temperature control

B. Procedure

-

Prepare the reaction mixture in a 1 mL cuvette. Add in the following order:

-

880 µL of potassium phosphate buffer.

-

100 µL of plant protein extract (or a suitable dilution of purified enzyme).

-

10 µL of NADPH stock solution (final concentration 100 µM).

-

-

Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 30°C) for 3 minutes to equilibrate and to record any background NADPH oxidation.

-

Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration 100 µM).

-

Immediately mix and start monitoring the decrease in absorbance at 340 nm continuously for 5-10 minutes.

-